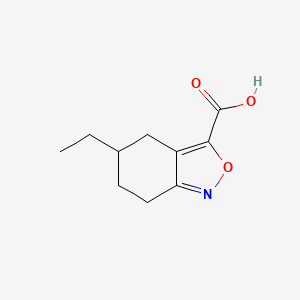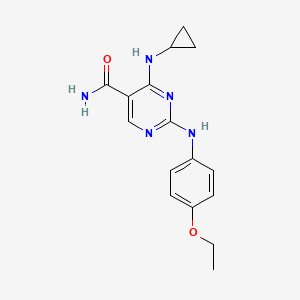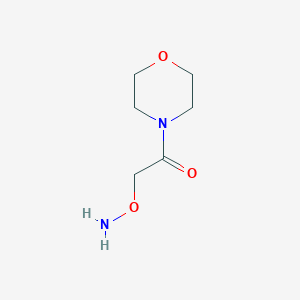
2-Aminooxy-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooxy-1-morpholin-4-ylethanone is a chemical compound with the molecular formula C_7H_12N_2O_3. It is characterized by the presence of an aminooxy group (-NH-O-) attached to a morpholin-4-yl moiety, which is further connected to an ethanone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooxy-1-morpholin-4-ylethanone typically involves the reaction of morpholine with chloroacetic acid followed by the introduction of the aminooxy group. The reaction conditions include the use of a strong base, such as sodium hydroxide, to deprotonate the morpholine, followed by the addition of chloroacetic acid to form the intermediate. The intermediate is then treated with hydroxylamine to introduce the aminooxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Aminooxy-1-morpholin-4-ylethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted morpholines.
Scientific Research Applications
2-Aminooxy-1-morpholin-4-ylethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 2-Aminooxy-1-morpholin-4-ylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The aminooxy group can form oxime bonds with carbonyl groups, which can be useful in modifying biomolecules. The morpholin-4-yl moiety can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
2-Aminooxy-1-morpholin-4-ylethanone is similar to other compounds containing aminooxy and morpholine groups, such as 2-(Aminooxy)-1-(morpholin-4-yl)ethanol and 2-(Aminooxy)-1-(morpholin-4-yl)ethanamine. its unique structure and reactivity set it apart from these compounds. The presence of the ethanone group in this compound provides additional chemical functionality that can be exploited in various applications.
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-aminooxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H12N2O3/c7-11-5-6(9)8-1-3-10-4-2-8/h1-5,7H2 |
InChI Key |
FYWQKEYLUJEPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
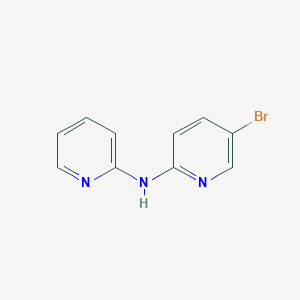
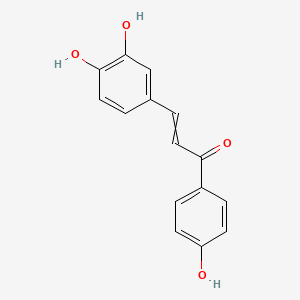
![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
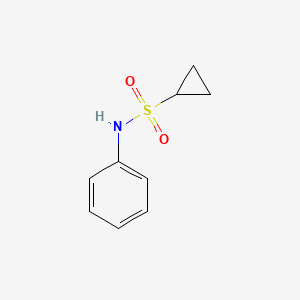


![5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)

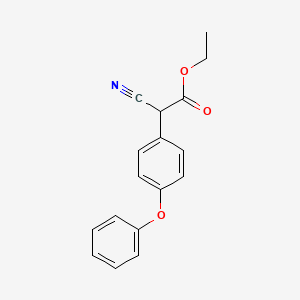

![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)
